molecular formula C9H13NO2 B14052148 methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B14052148
M. Wt: 167.20 g/mol
InChI Key: DOVXNCQTCLSSFQ-UHFFFAOYSA-N
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Description

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (CAS RN: 27093-37-4) is a pyrrole-derived ester characterized by a substituted pyrrole ring with three methyl groups at positions 2, 4, and 5, and a methyl ester moiety at position 2.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H13NO2/c1-5-6(2)10-7(3)8(5)9(11)12-4/h10H,1-4H3

InChI Key

DOVXNCQTCLSSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,4,5-Trimethyl-1H-Pyrrole-3-Carboxylate

This ethyl ester analog (CAS RN: 2199-54-4) shares the same pyrrole core but differs in the ester alkyl group. Key differences include:

  • Molecular Weight : 181.23 g/mol (ethyl) vs. ~167.2 g/mol (methyl, inferred).
  • Boiling Point : 313.9°C (ethyl) vs. estimated lower value for the methyl ester due to reduced molecular size.
  • Solubility: Both esters are expected to exhibit low water solubility, typical of nonpolar heterocyclic compounds.

The ethyl derivative’s higher boiling point reflects increased van der Waals interactions from the longer alkyl chain .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

For example:

  • Molecular Weight: ~316–330 g/mol (diterpenoid esters) vs. 167.2 g/mol (methyl pyrrole ester).
  • Boiling Points: Diterpenoid esters have significantly higher boiling points due to their larger, fused-ring systems.
  • Sources: Diterpenoid esters are naturally occurring in plant resins (e.g., Austrocedrus chilensis), whereas methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is likely synthetic .

3-Heptyl-1H-Pyrrole

This simpler pyrrole derivative (CAS RN: 878-11-5) lacks the ester and multiple methyl groups. Key contrasts include:

  • Molecular Weight : 165.27 g/mol vs. 167.2 g/mol (methyl pyrrole ester).
  • Safety Profile : 3-Heptyl-1H-pyrrole requires standard safety precautions (e.g., ventilation, skin protection), but the methyl ester’s hazards may differ due to its ester functionality .

Physical and Chemical Properties Comparison Table

Property This compound Ethyl 2,4,5-Trimethyl-1H-Pyrrole-3-Carboxylate Sandaracopimaric Acid Methyl Ester 3-Heptyl-1H-Pyrrole
Molecular Formula C9H13NO2 (inferred) C10H15NO2 C21H32O2 (inferred) C11H19N
Molecular Weight (g/mol) ~167.2 181.23 ~316–330 165.27
Boiling Point (°C) Estimated 290–300 313.9 >350 Not reported
Solubility Low in water Low in water Insoluble in water Low in water
Structural Features Trimethyl-pyrrole + methyl ester Trimethyl-pyrrole + ethyl ester Diterpene fused-ring + methyl ester Heptyl-substituted pyrrole

Biological Activity

Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring with three methyl substituents and a carboxylate group. This unique structural arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_13NO_2, with a molecular weight of approximately 179.22 g/mol. The presence of the carboxylate group allows for hydrogen bonding and electrostatic interactions with biological targets, influencing their function and activity .

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Research suggests that this compound may inhibit the growth of certain bacteria and fungi. Its mechanism likely involves binding to specific receptors or enzymes within microbial cells .
  • Anticancer Potential : The compound has been investigated for its ability to modulate cellular pathways associated with cancer progression. It shows promise as a potential inhibitor of key proteins involved in tumor growth .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Binding : The carboxylate group facilitates interactions with various molecular targets, potentially modulating enzyme activity or influencing cellular pathways relevant to its therapeutic potential .
  • Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. This compound may act through similar pathways .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays demonstrated that this compound could reduce cell viability in cancer cell lines by inducing apoptosis. The compound's interaction with apoptotic pathways was further explored using flow cytometry and Western blot analysis .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesReceptor binding; modulation of apoptosis pathways
Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylateYesOngoing researchSimilar binding interactions; potential enzyme modulation
Other pyrrole derivativesVariableYesDiverse mechanisms depending on structural variations

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